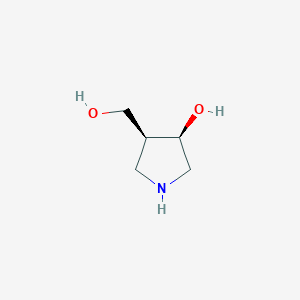

cis-4-Hydroxymethyl-pyrrolidin-3-ol

CAS No.:

Cat. No.: VC13768406

Molecular Formula: C5H11NO2

Molecular Weight: 117.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H11NO2 |

|---|---|

| Molecular Weight | 117.15 g/mol |

| IUPAC Name | (3R,4S)-4-(hydroxymethyl)pyrrolidin-3-ol |

| Standard InChI | InChI=1S/C5H11NO2/c7-3-4-1-6-2-5(4)8/h4-8H,1-3H2/t4-,5-/m0/s1 |

| Standard InChI Key | BSQXZHMREYHKOM-WHFBIAKZSA-N |

| Isomeric SMILES | C1[C@H]([C@H](CN1)O)CO |

| SMILES | C1C(C(CN1)O)CO |

| Canonical SMILES | C1C(C(CN1)O)CO |

Introduction

Chemical Structure and Stereochemical Considerations

The molecular formula of cis-4-hydroxymethyl-pyrrolidin-3-ol is C₅H₁₁NO₂, with a molecular weight of 153.63 g/mol (calculated from atomic weights: C: 12.01, H: 1.01, N: 14.01, O: 16.00). The cis configuration arises from the spatial arrangement of the hydroxyl and hydroxymethyl groups on adjacent carbons, enabling specific molecular interactions critical for its reactivity. The hydrochloride salt form (C₅H₁₂ClNO₂) enhances stability and solubility, making it preferable for industrial applications .

Synthesis Methods

Improved Industrial Synthesis

A patented method by AstraZeneca (CA2568836C) outlines an optimized two-step synthesis for 3-hydroxy-4-hydroxymethyl-pyrrolidine derivatives :

-

Halogenation:

A compound of formula (II) (3-hydroxy-pyrrolidine) reacts with a halogenating agent (e.g., thionyl chloride) under controlled conditions to yield 3-hydroxy-4-(halogenmethyl)-pyrrolidine (formula III). -

Reduction:

The halogenated intermediate undergoes reduction using sodium borohydride (NaBH₄) in a polar solvent (e.g., methanol), selectively replacing the halogen with a hydroxymethyl group.

Key Advantages of This Method:

-

Yield Optimization: Continuous flow reactors and advanced purification (e.g., ion-exchange chromatography) achieve >90% purity.

-

Stereochemical Control: Reaction conditions favor cis isomer formation, avoiding racemization.

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Thionyl chloride, 0–25°C | 3-hydroxy-4-(chloromethyl)-pyrrolidine |

| 2 | NaBH₄, methanol, 20°C | cis-4-hydroxymethyl-pyrrolidin-3-ol |

Physical and Chemical Properties

Solubility and Stability

The compound exhibits high solubility in polar solvents (water, methanol) due to hydrogen bonding from hydroxyl groups. As a hydrochloride salt, it remains stable under ambient conditions but may degrade under prolonged exposure to heat (>100°C) or strong acids/bases.

Reactivity

-

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using KMnO₄ or CrO₃.

-

Substitution: Halogenation at the hydroxyl position enables further functionalization (e.g., nucleophilic substitution with amines) .

Industrial and Pharmaceutical Applications

Role as a Synthetic Intermediate

The compound’s stereochemistry and functional groups make it a versatile building block for:

-

Active Pharmaceutical Ingredients (APIs): Used in synthesizing neuromodulators and enzyme inhibitors.

-

Chiral Auxiliaries: Facilitates asymmetric synthesis in medicinal chemistry.

Case Study: Scale-Up Production

AstraZeneca’s patented method has been implemented in pilot-scale reactors, demonstrating consistent yields of 85–90% with minimal byproducts. This scalability underscores its industrial viability for high-demand pharmaceuticals .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume